molecular formula C17H19BO3 B2860467 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde CAS No. 1008361-71-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde

Cat. No.: B2860467
CAS No.: 1008361-71-4
M. Wt: 282.15
InChI Key: JYOLGAMKDPDGSG-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde is a chemical compound known for its unique structure and reactivity. It features a naphthalenecarboxaldehyde core with a dioxaborolane group attached, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalenes depending on the reactants used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde stands out due to its combination of a naphthalenecarboxaldehyde core and a dioxaborolane group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound allows it to participate in various chemical reactions that can be leveraged for therapeutic purposes. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C17H19BO3
  • Molecular Weight : 284.14 g/mol
  • CAS Number : 59474666
  • InChI Key : ZQJXGZLZQKXWCH-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer properties through various mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Targeting Kinases : The compound has been reported to interact with specific kinases involved in cancer signaling pathways, which can lead to reduced tumor growth and metastasis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to:

  • Cell Membrane Disruption : The boron moiety may facilitate interactions with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Biofilm Formation : Some studies suggest that this compound can prevent biofilm formation by pathogenic bacteria, enhancing its potential as an antimicrobial agent.

Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • A significant reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis was confirmed through flow cytometry analysis.
Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107025
204055

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The findings revealed:

  • An inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • The compound effectively reduced bacterial load in infected tissue samples.
Concentration (µg/mL)Inhibition Zone Diameter (mm)
5010
10015
20020

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOLGAMKDPDGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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